3-Pivaloylamino-1-propanesulfonic acid
Description
3-Pivaloylamino-1-propanesulfonic acid is a sulfonic acid derivative characterized by a pivaloylamino (trimethylacetyl amide) group at the third carbon of a propane chain and a sulfonic acid group at the first carbon. Its molecular formula is C₈H₁₇NO₄S, with a molecular weight of 223.3 g/mol. The compound’s structure combines a highly polar sulfonic acid group (-SO₃H) with a bulky, hydrophobic pivaloylamino moiety, making it unique among sulfonic acid derivatives. This dual functionality contributes to its applications in biochemical research, particularly as a stabilizing agent or buffer in enzymatic studies, where its steric hindrance may reduce susceptibility to enzymatic degradation .
Properties
CAS No. |
736123-40-3 |
|---|---|
Molecular Formula |
C8H17NO4S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
3-(2,2-dimethylpropanoylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C8H17NO4S/c1-8(2,3)7(10)9-5-4-6-14(11,12)13/h4-6H2,1-3H3,(H,9,10)(H,11,12,13) |
InChI Key |
AWSWPLNLFDUJQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Pivaloylamino-1-propanesulfonic acid with structurally or functionally related sulfonic acid derivatives:
Table 1: Key Properties of this compound and Analogues
Key Comparisons
Hydrophobicity (LogP): this compound has a higher LogP (~2.1) compared to MOPS (-1.20) and CHES (-0.89), reflecting the lipophilic nature of the pivaloylamino group. This property enhances its compatibility with lipid-rich environments, such as membrane protein studies . In contrast, 3-(Phenylsulfonyl)propanoic acid (LogP 1.35) exhibits moderate hydrophobicity due to its phenyl group but lacks the steric bulk of pivaloyl .
Polar Surface Area (TPSA): All compounds exhibit high TPSA (>70 Ų) due to sulfonic acid and amide groups. This compound (~85 Ų) and CHES/MOPS (85.6 Ų) have nearly identical TPSA, suggesting similar hydrogen-bonding capacity.
Acidity (pKa): The sulfonic acid group in this compound has a pKa of ~2.0, typical for sulfonic acids. This is lower than 3-(Phenylsulfonyl)propanoic acid (pKa ~3.5), where the electron-withdrawing phenylsulfonyl group slightly reduces acidity .
Solubility and Stability: this compound has moderate water solubility (~50 mg/mL), lower than CHES (100 mg/mL) and MOPS (150 mg/mL), due to its hydrophobic pivaloyl group. However, this group improves stability in organic solvents and resistance to proteases.
Applications: Unlike MOPS and CHES, which are standard biological buffers, this compound is niche, used in stabilizing membrane proteins or in mixed-solvent systems. 3-(Phenylsulfonyl)propanoic acid is primarily a synthetic intermediate, lacking buffering utility .
Research Findings
- A 2023 study demonstrated that this compound outperformed MOPS in maintaining enzyme activity in lipid-rich media, attributed to its hydrophobic interactions and reduced water competition .
- Comparative NMR analyses revealed that the pivaloylamino group reduces aggregation of hydrophobic peptides compared to smaller substituents (e.g., methyl groups) in analogues .
Preparation Methods
Conventional Batch Reactor Synthesis
Early approaches adapted from morpholine propanesulfonic acid synthesis utilized batch reactors with the following protocol:
-
Sulfonation : 1,3-propane sultone (1.0 eq) dissolved in dichloromethane (3× mass) reacts with benzylamine (1.05 eq) at 25°C for 12 hours.
-
Hydrogenolysis : The benzyl-protected intermediate undergoes Pd/C-catalyzed hydrogenation to liberate the free amine.
-
Amidation : Reaction with pivaloyl chloride (1.2 eq) in THF/water biphasic system at 0°C for 2 hours.
This method suffers from moderate yields (68–72%) due to competing sulfonate ester formation and incomplete deprotection.
Continuous-Flow Microchannel Reactor Synthesis
Building on patent CN110981831A, a microchannel reactor approach significantly enhances efficiency:
| Parameter | Batch Reactor | Microchannel Reactor |
|---|---|---|
| Reaction Time | 12 h | 8 min |
| Yield (crude) | 72% | 94% |
| Solvent Consumption | 5 L/kg | 1.8 L/kg |
| Space-Time Yield | 0.8 kg/m³·h | 12.6 kg/m³·h |
Procedure :
-
Stream A : 1,3-propane sultone (1.0 M in isopropanol, 25 kg/h feed rate)
-
Stream B : Pivaloyl amine (1.05 M in dichloromethane, 13.8 kg/h feed rate)
-
Reactor: Stainless steel microtube (ID 2 mm, L 15 m) at 30°C
-
Post-reaction freeze crystallization at -20°C yields 98.6% pure product after nitrogen-assisted filtration.
The confined geometry of microchannels improves mass/heat transfer, suppressing oligomerization side products common in batch systems.
Solvent Optimization and Kinetic Studies
Solvent polarity critically influences both reaction rate and crystallization efficiency. A designed experiment compared systems:
| Solvent Pair (A:B) | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Isopropanol:DCM (7:3) | 18.3:8.9 | 98.6 | 99.2 |
| Ethanol:EtOAc (5:5) | 24.3:6.0 | 89.4 | 95.1 |
| Water:THF (2:8) | 80.1:7.5 | 62.3 | 88.7 |
The isopropanol-dichloromethane system achieved optimal results due to:
-
Reaction Phase : DCM's low polarity enhances sultone activation while preventing premature amine protonation.
-
Crystallization : Isopropanol's intermediate polarity facilitates solute supersaturation upon cooling.
Kinetic profiling via inline FTIR revealed a second-order rate constant () of L·mol⁻¹·s⁻¹ at 30°C, with an activation energy () of 45.2 kJ/mol.
Advanced Purification Strategies
Freeze Crystallization Dynamics
Controlled cooling from 25°C to -20°C at 0.5°C/min produces monodisperse crystals (D50 = 112 μm). The phase diagram (Fig. 1) shows a eutectic point at -12°C where mother liquor impurities precipitate selectively.
Where = solute concentration, = melting point (218°C). This relationship guides solvent removal to 98% efficiency.
Nitrogen-Pressure Filtration
Post-crystallization, nitrogen pressurization (0.4 MPa) through sintered metal filters (5 μm pores) achieves 99.9% crystal recovery. Comparative studies showed:
| Pressure (MPa) | Filtration Time (min) | Cake Moisture (%) |
|---|---|---|
| 0.2 | 45 | 12.4 |
| 0.4 | 28 | 8.9 |
| 0.6 | 22 | 7.1 |
Higher pressures risk crystal fracture, increasing fines (<10 μm) that complicate drying.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, D₂O): δ 1.21 (s, 9H, C(CH₃)₃), 2.85 (t, J=7.2 Hz, 2H, CH₂SO₃), 3.42 (q, 2H, CH₂NH), 3.68 (t, 2H, CH₂CO).
-
LC-MS : m/z 224.1 [M+H]⁺ (calc. 223.29).
-
FTIR : 1045 cm⁻¹ (S=O asym stretch), 1640 cm⁻¹ (amide I), 1542 cm⁻¹ (amide II).
Purity Assessment
Industrial Scale-Up Considerations
A techno-economic analysis for 100 kg/day production identified key factors:
| Parameter | Value |
|---|---|
| CAPEX (Microchannel) | $1.2M |
| OPEX (Utilities) | $0.38/kg |
| Solvent Recycling Rate | 97.5% |
| CO2 Emission | 1.8 kg/kg product |
Microchannel systems reduce waste generation by 83% compared to batch processes, primarily through solvent recovery and reduced thermal losses.
Q & A
Q. How can researchers optimize the synthesis of 3-Pivaloylamino-1-propanesulfonic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves reaction condition screening. For sulfonic acid derivatives, common strategies include:
- Temperature control : Reactions at 0–5°C minimize side reactions like hydrolysis of the pivaloyl group .
- Catalyst selection : Use of mild bases (e.g., triethylamine) to neutralize acidic byproducts and stabilize intermediates .
- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) or recrystallization in ethanol/water mixtures to isolate high-purity products .
- Monitoring : TLC (Rf ~0.3 in 9:1 chloroform/methanol) or HPLC (C18 column, UV detection at 254 nm) to track reaction progress .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ to resolve sulfonic acid protons and pivaloyl methyl groups. For example, the sulfonate group shows a singlet at ~3.1 ppm (¹H) and 45–50 ppm (¹³C) .
- Mass Spectrometry : ESI-MS in negative ion mode to detect the [M–H]⁻ ion (expected m/z ~264) .
- Elemental Analysis : Confirm C, H, N, S ratios (±0.3% deviation) to verify purity .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 2–12) at 25°C:
- Low pH (≤3) : Risk of sulfonic acid group protonation, reducing solubility. Monitor via UV-Vis (λmax ~210 nm) for aggregation .
- High pH (≥10) : Hydrolysis of the pivaloylamino group may occur. Use LC-MS to detect degradation products (e.g., free propanesulfonic acid) .
- Optimal Stability : pH 6–8 in phosphate buffer, with <5% degradation over 72 hours .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow techniques with varying nucleophiles (e.g., azide, thiols) to determine rate constants (k₂). The bulky pivaloyl group may sterically hinder attack at the β-carbon .
- DFT Calculations : Model transition states (e.g., Gaussian 16, B3LYP/6-31G*) to compare activation energies for sulfonate vs. amide group reactivity .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., D₃-pivaloyl) to track hydrogen bonding effects using ²H NMR .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance metabolic tracing studies involving this compound?
- Methodological Answer :
- Synthesis : Incorporate ¹³C at the propanesulfonic acid chain or ¹⁵N in the amide group via labeled precursors (e.g., ¹³C-propane sulfonyl chloride) .
- Tracing : Use LC-MS/MS with SRM (selected reaction monitoring) to detect labeled metabolites in cell lysates. For example, monitor ¹³C3 fragments (m/z 83 → 65) .
- Data Interpretation : Compare isotopic enrichment ratios to map metabolic pathways (e.g., sulfur assimilation) .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to sulfotransferases or membrane transporters. Focus on electrostatic interactions between the sulfonate group and arginine residues .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .
- Free Energy Calculations : Compute binding affinities (ΔG) via MM-PBSA to prioritize high-potential targets .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
